molecular formula C18H21ClN4O2 B2624350 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea CAS No. 2034572-34-2

1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Cat. No.: B2624350
CAS No.: 2034572-34-2
M. Wt: 360.84
InChI Key: WYKNBPIPPKRFBB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a cyclopentyl-substituted pyrimidinone moiety, and a urea linkage

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 3-chloroaniline, 4-cyclopentyl-6-oxopyrimidine, and ethyl isocyanate.

    Step 1: The reaction of 3-chloroaniline with ethyl isocyanate to form 1-(3-chlorophenyl)urea.

    Step 2: The subsequent reaction of 1-(3-chlorophenyl)urea with 2-bromoethylamine to introduce the ethyl linkage.

    Step 3: The final step involves the coupling of the intermediate with 4-cyclopentyl-6-oxopyrimidine under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can be compared with other urea derivatives and pyrimidinone-containing compounds. Similar compounds include:

    1-(3-chlorophenyl)-3-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea: Differing by the substitution on the pyrimidinone ring.

    1-(3-bromophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea: Differing by the halogen substitution on the phenyl ring.

    1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)propyl)urea: Differing by the length of the alkyl chain linking the urea and pyrimidinone moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c19-14-6-3-7-15(10-14)22-18(25)20-8-9-23-12-21-16(11-17(23)24)13-4-1-2-5-13/h3,6-7,10-13H,1-2,4-5,8-9H2,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKNBPIPPKRFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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